Phenyl trifluoromethyl sulfide
Overview
Description
Phenyl trifluoromethyl sulfide, also known as TFMS, is an organic compound with the chemical formula C7H5F3S . It appears as a colorless liquid or solid .
Synthesis Analysis
Phenyl trifluoromethyl sulfide can be synthesized through various methods. One common method involves the reaction between phenyl mercaptan and trifluoromethanesulfonic acid, typically conducted at temperatures between 0-5°C . The specific reaction equation is: C6H5SH + CF3SO3H → C7H5F3S + H2SO4 .Molecular Structure Analysis
The molecular structure of Phenyl trifluoromethyl sulfide consists of a phenyl group attached to a trifluoromethylthio group . The molecular weight is 178.175 .Chemical Reactions Analysis
In organic synthesis, Phenyl trifluoromethyl sulfide is often used to introduce trifluoromethyl groups, thereby altering the properties of the compound . It can also form a reagent system with (triethylgermyl)sodium for the trifluoromethylation of certain imines .Physical And Chemical Properties Analysis
Phenyl trifluoromethyl sulfide has a density of approximately 1.249 g/mL at 25 °C (lit.) . It has a melting point of about -34°C and a boiling point of about 142°C . It is soluble in organic solvents such as methanol, ethanol, diethyl ether, and dimethylformamide .Scientific Research Applications
Copper-Mediated Trifluoromethylation
Phenyl trifluoromethyl sulfide is key in the development of trifluoromethylcopper species, which are used for trifluoromethylations of aryl iodides and activated aryl bromides. This reagent has shown effectiveness in oxidative cross-coupling with terminal alkynes and arylboronic acids, expanding its applications in organic synthesis (Li et al., 2015).
Radioactive Waste Processing
In the field of nuclear chemistry, phenyl trifluoromethyl sulfone, a derivative of phenyl trifluoromethyl sulfide, has been used as an inert diluent in processes for the isolation and recovery of cesium and strontium from radioactive waste. Its thermal stability under pressurized conditions enhances its suitability for these applications (Sinha et al., 2011).
Nucleophilic Trifluoromethylation
Phenyl trifluoromethyl sulfide acts as a "CF3(-)" synthon, enabling nucleophilic trifluoromethylation of carbonyl compounds, disulfides, and other electrophiles. This represents a significant advancement in the synthesis of trifluoromethylated compounds, a key area in medicinal chemistry and materials science (Prakash, Hu, & Olah, 2003).
Improving Lithium Battery Performance
In the field of energy storage, phenyl trifluoromethyl sulfide has been utilized as an electrolyte additive to improve the interfacial stability of high voltage lithium nickel manganese oxide cathodes. This has led to significant improvements in capacity retention and operational stability of lithium-ion batteries (Huang et al., 2015).
Safety And Hazards
Phenyl trifluoromethyl sulfide is irritating to the skin and eyes, and should be washed off immediately with plenty of water if contact occurs . Inhalation of its gas or vapor should be avoided, and it is recommended to handle it in a well-ventilated area . It should be stored away from heat sources and oxidizers, in a cool, dry place . Appropriate protective equipment, such as gloves, protective glasses, and protective clothing, should be worn when handling it .
Relevant Papers One paper discusses the formation mechanism of protective interphases on high voltage cathodes of lithium-ion batteries, resulting from Phenyl trifluoromethyl sulfide as an electrolyte additive . The reaction between OH radical and Phenyl trifluoromethyl sulfide has been analyzed using pulse radiolysis technique and quantum chemical calculations .
properties
IUPAC Name |
trifluoromethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQKTCBMKQQOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196568 | |
Record name | ((Trifluoromethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl trifluoromethyl sulfide | |
CAS RN |
456-56-4 | |
Record name | [(Trifluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Trifluoromethyl)thio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((Trifluoromethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(trifluoromethyl)thio]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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